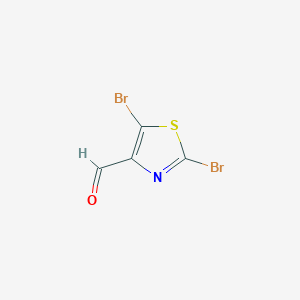

2,5-Dibromothiazole-4-carbaldehyde

Description

BenchChem offers high-quality 2,5-Dibromothiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromothiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4HBr2NOS |

|---|---|

Molecular Weight |

270.93 g/mol |

IUPAC Name |

2,5-dibromo-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |

InChI Key |

CECVPLSWZMKZMG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(SC(=N1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,5-Dibromothiazole-4-carbaldehyde CAS 943735-43-1 properties

An In-Depth Technical Guide to 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) for Advanced Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Differentiated Thiazole Building Block

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within the arsenal of synthetic building blocks, 2,5-Dibromothiazole-4-carbaldehyde emerges as a particularly strategic intermediate. It combines three distinct points of chemical reactivity: an aldehyde for classical carbonyl chemistry and two bromine atoms at electronically and sterically differentiated positions (C2 and C5). This trifunctional nature allows for the controlled, sequential introduction of molecular complexity, making it an invaluable tool for constructing diverse compound libraries aimed at discovering novel therapeutics and advanced materials.[3]

This guide provides an in-depth analysis of the properties, synthesis, reactivity, and safe handling of 2,5-Dibromothiazole-4-carbaldehyde, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of 2,5-Dibromothiazole-4-carbaldehyde are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization. Purity levels typically range from 95% to ≥98% depending on the supplier.[4][5]

| Property | Value | Source(s) |

| CAS Number | 943735-43-1 | [5] |

| Molecular Formula | C₄HBr₂NOS | [5] |

| Molecular Weight | 270.93 g/mol | [5] |

| IUPAC Name | 2,5-dibromo-1,3-thiazole-4-carbaldehyde | |

| SMILES | C(=O)C1=C(SC(=N1)Br)Br | [5] |

| InChIKey | CECVPLSWZMKZMG-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, inert atmosphere, 2-8°C | [5] |

| Topological Polar Surface Area | 58.2 Ų | |

| XLogP3 | 2.8 - 3.0 | [4] |

Spectral Characterization: An Interpretive Guide

While specific spectra for this compound are not publicly disseminated, its structure allows for a confident prediction of its key spectral features. Researchers can use the following guide to verify the identity and purity of their material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, featuring a single, sharp signal in the downfield region (δ 9.5-10.5 ppm) corresponding to the aldehyde proton (-CHO). The absence of other signals in the aromatic region confirms the trisubstituted nature of the thiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Several distinct signals are anticipated:

-

A peak for the electrophilic aldehyde carbon (C=O) around δ 180-190 ppm.

-

Three signals corresponding to the thiazole ring carbons. The carbon bearing the aldehyde (C4) will be significantly downfield, while the two bromine-bearing carbons (C2 and C5) will appear at chemical shifts influenced by halogen substitution.

-

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ is the most prominent feature, characteristic of the C=O stretching vibration of an aromatic aldehyde.

-

MS (Mass Spectrometry): The mass spectrum will show a distinctive molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, a characteristic isotopic pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate intensity ratio of 1:2:1 will be observed, providing unambiguous confirmation of the dibromo-substitution.

Synthesis and Purification

A highly plausible and efficient route to 2,5-Dibromothiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dibromothiazole. This reaction is a classic method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[3][6][7] The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: The choice of the Vilsmeier-Haack reaction is predicated on the electron-rich nature of the thiazole ring, which is sufficient to react with the relatively weak electrophilicity of the Vilsmeier reagent.[8][9] The reaction is directed to the C4 position, which is the only available site for electrophilic substitution on the 2,5-dibromothiazole precursor.

-

Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Substrate Addition: Dissolve 2,5-dibromothiazole (1.0 eq.) in a minimal amount of anhydrous DMF or a non-reactive solvent like dichloromethane and add it slowly to the Vilsmeier reagent mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromothiazole-4-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The power of this reagent lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key reactivity pathways of the title compound.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of transformations:

-

Oxidation: Can be cleanly oxidized to the corresponding carboxylic acid (2,5-Dibromothiazole-4-carboxylic acid) using reagents like sodium chlorite (Pinnick oxidation).

-

Reduction: Selective reduction to the primary alcohol ( (2,5-dibromothiazol-4-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Carbon-Carbon Bond Formation: It serves as an excellent electrophile for Wittig reactions (to form alkenes), Grignard additions (to form secondary alcohols), and Horner-Wadsworth-Emmons reactions.

-

Reductive Amination: A powerful method to introduce nitrogen-containing substituents by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

Reactions at the Carbon-Bromine Bonds: Cross-Coupling

The two bromine atoms are handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. A critical aspect is the potential for regioselective functionalization.

Causality - The Basis of Regioselectivity: In palladium-catalyzed cross-coupling reactions of dihalothiazoles, the site of initial reaction is governed by the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond. For 2,5-dibromothiazole systems, the C2 position is generally more electron-deficient due to the inductive effects of both adjacent sulfur and nitrogen atoms. This makes the C2-Br bond more susceptible to oxidative addition than the C5-Br bond.[10] By carefully selecting the catalyst, ligands, and reaction conditions (temperature, reaction time), one can achieve selective mono-functionalization at the C2 position, leaving the C5-Br intact for a subsequent, different coupling reaction.[11][12]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: Selective Suzuki Coupling at C2

-

Setup: To a reaction vessel, add 2,5-Dibromothiazole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-100°C. Monitor the reaction by TLC or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize diarylation.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 2-aryl-5-bromothiazole-4-carbaldehyde product.

Applications in Drug Discovery

This building block is ideally suited for the synthesis of focused libraries targeting various therapeutic areas. The thiazole core is prevalent in drugs with antimicrobial, anti-inflammatory, and anticancer activities.[13] By varying the substituents introduced via aldehyde chemistry and cross-coupling reactions, chemists can rapidly explore the structure-activity relationship (SAR) around the thiazole scaffold. For example, one could perform a reductive amination to install a basic side chain to improve solubility and then perform a Suzuki coupling to explore different aromatic substitutions for receptor binding. This systematic approach accelerates the hit-to-lead optimization process in drug discovery programs.

Safety, Handling, and Storage

Proper handling is crucial for safety and to maintain the integrity of the compound.

| Hazard Class | GHS Information | Handling & Storage Recommendations |

| Acute Toxicity | GHS07 Pictogram (Exclamation Mark) Signal Word: Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. |

| Storage | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability. |

References

-

Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. Organic & Biomolecular Chemistry, 4(24), 4514–4525. [Link]

- This reference is not available.

-

Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

-

Freiberger, E., Täuscher, E., Ritter, U., Eckert, N., & Görls, H. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]

-

Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium -catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a... Organic & Biomolecular Chemistry. [Link]

-

Heuser, S., & Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5573–5579. [Link]

- This reference is not available.

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- This reference is not available.

-

Kashyap, S., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Al-Azzawi, L. R., & Al-Obaidi, A. S. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Education and Science. [Link]

-

ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

- This reference is not available.

-

Priya, G. C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

Advanced Regioselective Functionalization: A Comparative Analysis of Dibromothiazole Carbaldehyde Isomers

Introduction: The Strategic Value of Halogenated Thiazole Carbaldehydes

In modern medicinal chemistry and agrochemical development, the thiazole ring serves as a privileged scaffold due to its ability to act as a bioisostere for various heterocycles and its robust hydrogen-bonding capabilities. The functionalization of this ring, however, requires precise regiocontrol. Dibrominated thiazoles equipped with a carbaldehyde moiety—specifically 2,5-dibromothiazole-4-carbaldehyde and 2,4-dibromothiazole-5-carbaldehyde —provide highly versatile, orthogonal handles for complex molecule synthesis.

This technical guide explores the electronic topography, comparative reactivity, and self-validating experimental protocols for these isomers, contrasting them against the baseline reactivity of the unsubstituted 2,4-dibromothiazole scaffold.

Electronic Topography: Causality of Regioselectivity

The innate electronic asymmetry of the thiazole ring dictates its reactivity profile. Understanding the causality behind these electronic shifts is critical for designing successful synthetic routes.

The Unsubstituted 2,4-Dibromothiazole Baseline

In the base 2,4-dibromothiazole molecule (CAS 4175-77-3), the C2 position is flanked by both an electronegative nitrogen (imino-like) and a polarizable sulfur atom. This renders the C2 carbon highly electron-deficient. Consequently, oxidative addition by low-valent transition metals (e.g., Pd(0)) and halogen-metal exchange reactions occur preferentially at C2 rather than C4[1]. The C4 position remains relatively electron-rich, requiring harsher conditions (higher temperatures or more electron-rich ligands) for subsequent cross-coupling[2].

Isomeric Divergence: The Impact of the Carbaldehyde Group

The introduction of a carbaldehyde group fundamentally alters the electron density of the adjacent carbon atoms via strong mesomeric and inductive withdrawal.

-

2,4-Dibromothiazole-5-carbaldehyde (CAS 139669-95-7): In this isomer, the formyl group is located at C5, directly adjacent (ortho) to the C4 bromine. While C2 remains the primary site for kinetic functionalization, the C5-aldehyde strongly depletes electron density from C4. This activates the normally recalcitrant C4-Br bond, making it significantly more susceptible to secondary cross-coupling reactions than it would be in the base scaffold[3].

-

2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1): Here, the formyl group resides at C4, ortho to the C5 bromine. Because the C5 position in thiazoles inherently possesses a different molecular orbital coefficient than C4, its activation via the C4-aldehyde creates a highly reactive electrophilic center. Once the C2 position is functionalized, the C5-Br bond undergoes facile oxidative addition, allowing for rapid synthesis of 2,5-disubstituted-4-formyl derivatives[4].

Quantitative Reactivity Profiles

To facilitate experimental design, the following table summarizes the comparative electronic properties and regioselective coupling sites of these scaffolds.

| Compound Scaffold | CAS Number | Primary Coupling Site (Kinetic) | Secondary Coupling Site (Thermodynamic) | Electronic Influence of the Carbaldehyde Group |

| 2,4-Dibromothiazole | 4175-77-3 | C2 | C4 | N/A (Baseline reactivity) |

| 2,4-Dibromothiazole-5-carbaldehyde | 139669-95-7 | C2 | C4 | Strongly depletes electron density at C4, activating the C4-Br bond for secondary coupling. |

| 2,5-Dibromothiazole-4-carbaldehyde | 943735-43-1 | C2 | C5 | Enhances oxidative addition at C5 via inductive and mesomeric withdrawal from C4. |

Mechanistic Pathway of Regioselective Functionalization

The following diagram illustrates the generalized workflow for orthogonal functionalization, demonstrating how the distinct electronic environments of the C2 and C4/C5 positions are exploited sequentially.

Regioselective cross-coupling and orthogonal functionalization workflow for dibromothiazoles.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind specific stoichiometric and thermal choices is detailed to ensure high-fidelity replication.

Protocol A: Kinetically Controlled Regioselective Suzuki-Miyaura Coupling at C2

This protocol exploits the electron-deficient nature of C2 to achieve mono-arylation without affecting the secondary bromines or the carbaldehyde.

Reagents:

-

Dibromothiazole carbaldehyde isomer (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Pd(PPh3)4 (0.05 equiv)

-

Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

-

Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Degassing (Causality): Dissolve the thiazole substrate and boronic acid in the Toluene/EtOH mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

-

Catalyst Addition: Add Pd(PPh3)4 and the degassed Na2CO3 solution.

-

Kinetic Heating: Heat the mixture strictly to 60°C for 4–6 hours. Rationale: Maintaining a moderate temperature of 60°C provides kinetic control. Elevated temperatures (>80°C) provide enough thermal energy to overcome the activation barrier for C4/C5 oxidative addition, leading to unwanted di-arylated byproducts.

-

Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the mono-coupled[M+H]+ mass dominates. If di-coupled mass is detected, the temperature must be lowered in subsequent runs.

-

Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol B: Chemoselective Bromine-Magnesium Exchange

Halogen-metal exchange provides a route to C2-nucleophiles. However, the presence of the electrophilic carbaldehyde necessitates strategic protection to maintain scientific integrity.

Critical Prerequisite: Grignard reagents will rapidly attack unprotected aldehydes. To perform a halogen-metal exchange on 2,4-dibromothiazole-5-carbaldehyde or 2,5-dibromothiazole-4-carbaldehyde, the formyl group must first be protected as a 1,3-dioxolane acetal. Alternatively, the exchange can be performed on the base 2,4-dibromothiazole scaffold prior to Vilsmeier-Haack formylation[2].

Reagents (Assuming Acetal Protection or Base Scaffold):

-

Substrate (1.0 equiv)

-

Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.05 equiv)

-

Anhydrous THF

Step-by-Step Procedure:

-

Cryogenic Cooling: Dissolve the substrate in anhydrous THF and cool to -20°C under Argon. Rationale: -20°C prevents the resulting Grignard reagent from undergoing unwanted side reactions or ring-opening.

-

Exchange Initiation: Add i-PrMgCl dropwise over 10 minutes. Stir for 30 minutes at -20°C. Causality: The exchange is driven by the formation of the highly stabilized C2-magnesiate intermediate, which is thermodynamically favored over the C4/C5 magnesiate due to the adjacent nitrogen and sulfur atoms.

-

Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or allyl bromide) dropwise. Allow to warm to 0°C over 1 hour.

-

Self-Validation Check: Quench a small aliquot with D2O and analyze by 1H-NMR. The disappearance of the C2-proton (if applicable) or the specific incorporation of Deuterium at C2 confirms complete and regioselective exchange[2].

Conclusion & Applications in Drug Discovery

The isomeric relationship between 2,5-dibromothiazole-4-carbaldehyde and 2,4-dibromothiazole-5-carbaldehyde offers a masterclass in heterocyclic electronic manipulation. By understanding how the position of the electron-withdrawing carbaldehyde group activates specific carbon-bromine bonds, researchers can program highly predictable, sequential cross-coupling cascades. These methodologies are actively utilized to synthesize multi-targeted kinase inhibitors, novel antimicrobial agents, and complex agrochemical libraries where the precise spatial arrangement of functional groups dictates biological efficacy.

References

-

[1] ResearchGate. ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. Available at: [Link]

Sources

Technical Guide: Solubility & Solvent Selection for 2,5-Dibromothiazole-4-carbaldehyde

[1][2][3]

CAS: 943735-43-1 | MW: 270.93 g/mol | Formula: C₄HBr₂NOS Physical State: Crystalline Solid | Predicted LogP: ~2.5–3.0[1][2][3]

Part 1: Executive Summary

2,5-Dibromothiazole-4-carbaldehyde is a functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates (e.g., via Suzuki couplings or reductive aminations).[1][2] Its solubility behavior is governed by the lipophilic thiazole core and the polarizable aldehyde/bromo substituents.[3]

Core Solubility Insight: The compound exhibits moderate lipophilicity .[2][3] It dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), possesses temperature-dependent solubility in alcohols (making them ideal for recrystallization), and is practically insoluble in water and aliphatic hydrocarbons (Hexanes).[1][2]

Part 2: Solubility Landscape & Solvent Compatibility[1][2][3]

The following categorization is based on functional group analysis and standard handling protocols for halogenated thiazole aldehydes.

Primary Solvents (High Solubility)

Use these for stock solutions, NMR analysis, and homogeneous reactions.[1][2]

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for biological assays or SₙAr reactions.[1][2][3] Caution: High boiling points make removal difficult; avoid for final purification if possible. |

| Chlorinated | DCM, Chloroform | Very Good (>50 mg/mL) | Ideal for liquid-liquid extraction (workup) and standard synthesis.[1][2][3] The compound is stable in acid-free CDCl₃ for NMR.[1][2][3] |

| Ethers | THF, 1,4-Dioxane | Good | Excellent for organometallic couplings (e.g., Suzuki-Miyaura).[1][2] Ensure solvents are anhydrous to prevent aldehyde hydration or side reactions.[2][3] |

| Esters | Ethyl Acetate | Good | Primary solvent for TLC and silica gel chromatography.[1][2][3] |

Secondary Solvents (Variable/Temperature Dependent)

Use these for recrystallization and precipitation.[1][2]

| Solvent Class | Specific Solvents | Solubility Behavior | Application |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Cold) / High (Hot) | Critical: The aldehyde group can form hemiacetals in alcohols, especially with acid catalysis.[1][2] Use for rapid recrystallization but avoid prolonged storage in solution.[2][3] |

| Nitriles | Acetonitrile | Moderate to Good | Useful for HPLC mobile phases.[1][2][3] Solubility decreases significantly at low temperatures (0°C).[2][3] |

Antisolvents (Poor Solubility)

Use these to crash out the product or wash filter cakes.[2]

Part 3: Experimental Protocols

Protocol A: Standard Solubility Testing (Self-Validating)

Objective: Determine the precise solubility limit for a specific batch.[1][2]

-

Weighing: Place 10 mg of 2,5-Dibromothiazole-4-carbaldehyde into a 2 mL HPLC vial.

-

Titration: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break crystal lattices.[1][2][3]

-

Observation:

-

Validation: If solution is clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-sensitive (record this as "Hot Soluble/Cold Insoluble").[1][2]

Protocol B: Purification via Mixed-Solvent Recrystallization

Context: Removing non-polar impurities or debrominated byproducts.[1][2][3]

Solvent System: Ethyl Acetate (Solvent A) / Hexanes (Antisolvent B).[2][3]

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Filtration: Perform a hot filtration if insoluble black particulates (palladium residues) are present.[1][2][3]

-

Nucleation: While stirring, add warm Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clearing: Add 1-2 drops of Ethyl Acetate to restore clarity.

-

Crystallization: Remove heat. Allow to cool to room temperature slowly (2 hours), then transfer to a 4°C fridge.

-

Collection: Filter the resulting crystals and wash with cold 10% EtOAc/Hexanes.

Part 4: Decision Logic & Workflows

Visualization 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application (Reaction, Analysis, or Purification).[1]

Caption: Logic flow for selecting the optimal solvent based on experimental constraints (Temperature, Stability, and Method).

Visualization 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Part 3.

Caption: Optimized recrystallization pathway using the Ethyl Acetate/Hexane solvent system.

Part 5: Stability & Handling (Critical)[1][2]

-

Aldehyde Oxidation: The C-4 aldehyde is susceptible to oxidation to the carboxylic acid (2,5-dibromothiazole-4-carboxylic acid) upon prolonged exposure to air in solution.[1][2][3]

-

Hemiacetal Formation: In primary alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal.[1][2][3]

-

Debromination: In the presence of strong bases or reducing agents (e.g., during workup), the C-2 bromine is labile.[1][2][3]

References

Safety data sheet (SDS) for 2,5-Dibromothiazole-4-carbaldehyde handling

Part 1: Chemical Profile & Strategic Relevance

Compound Identity

-

IUPAC Name: 2,5-Dibromo-1,3-thiazole-4-carbaldehyde[1]

-

Molecular Weight: 270.93 g/mol [3]

-

Physical State: Solid (typically off-white to pale yellow)

Strategic Utility in Drug Discovery In medicinal chemistry, 2,5-Dibromothiazole-4-carbaldehyde serves as a high-value "linchpin" scaffold. Its tri-functional nature allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heteroaromatic libraries.

| Functional Handle | Position | Reactivity Profile | Strategic Application |

| Aldehyde | C-4 | Electrophilic | Reductive amination, Wittig olefination, or oxidation to carboxylic acid. |

| Bromine | C-2 | High Reactivity (SNAr / Pd-Catalysis) | Primary site for nucleophilic displacement or cross-coupling due to activation by the adjacent nitrogen. |

| Bromine | C-5 | Moderate Reactivity | Secondary site for cross-coupling (Suzuki/Stille) after C-2 manipulation. |

Part 2: Risk Assessment & GHS Classification

Standardized based on analogous halogenated thiazole aldehydes.

Signal Word: WARNING

Hazard Statements (GHS-US/EU)

Critical Safety Logic

-

Lachrymator Potential: Aldehydes, particularly halogenated ones, often exhibit lachrymatory properties. While not explicitly classified as a severe lachrymator in all datasets, it should be handled strictly as if it were one.

-

Hydrolytic Instability: The aldehyde moiety is susceptible to air oxidation (forming the corresponding carboxylic acid), which alters stoichiometry and potency in downstream reactions.

-

Thermal Decomposition: In a fire scenario, this compound releases toxic fumes including Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).

Part 3: Operational Handling Protocols

Storage & Stability Architecture

To maintain reagent integrity (>98% purity) for sensitive catalytic cycles:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The aldehyde is prone to autoxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Engineered Controls (The "Zero-Exposure" Standard)

Do not rely solely on PPE. The primary barrier must be the engineering control.

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static gun/ionizers during weighing. Dry, brominated heteroaromatics can carry high static charges, leading to powder scattering and inhalation risks.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (5-8 mil) or Neoprene (if handling solutions).

-

Eyes: Chemical splash goggles. Safety glasses are insufficient due to the potential for fine dust generation.

-

Respiratory: If working outside a hood (strictly prohibited under normal ops), a full-face respirator with P100/OV cartridges is required.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the "Chain of Custody" for maintaining safety and purity from receipt to reaction.

Caption: Figure 1. Closed-loop handling lifecycle ensuring operator safety and reagent stability against hydrolysis/oxidation.

Part 4: Emergency Response & Waste Management

Spill Response (Dry Solid)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including respiratory protection (N95 minimum, P100 preferred).

-

Contain: Cover spill with a damp absorbent pad (to prevent dust) or use a HEPA-filtered vacuum reserved for hazardous chemicals.

-

Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products) followed by water.

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

-

Hazard: Thermal decomposition produces HBr gas . Firefighters must wear SCBA.[6]

-

Prohibited: Do not use high-pressure water jets, which may scatter the chemical.

Waste Disposal[5][7][9]

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed incineration facility equipped with a scrubber for halogenated acids. Never dispose of down the drain.

Part 5: Scientific Application (Chemo-Selectivity)

To assist the researcher, the following logic map details the orthogonal reactivity of 2,5-Dibromothiazole-4-carbaldehyde. Understanding this hierarchy prevents "over-reaction" and side-product formation.

Caption: Figure 2. Chemo-selective functionalization hierarchy. C-2 bromine is activated by the adjacent nitrogen, allowing sequential substitution before C-5.

References

-

Fisher Scientific. (2023).[6] Safety Data Sheet: 2-Bromothiazole-4-carboxaldehyde (Analogous Hazard Data). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Thiazole Derivatives and GHS Classification Standards. Retrieved from [Link]

Sources

2,5-Dibromothiazole-4-carbaldehyde molecular weight and exact mass

Core Identity & Analytical Characterization

Executive Summary

2,5-Dibromothiazole-4-carbaldehyde (CAS: 943735-43-1) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2] Its structural utility lies in its orthogonal reactivity : two chemically distinct bromine handles (C2 and C5) and an electrophilic aldehyde at C4.[1][2] This guide provides the definitive mass spectrometric data required for its identification and outlines the strategic application of this molecule in diversity-oriented synthesis (DOS).

Part 1: Fundamental Chemical Identity[1]

For researchers conducting LC-MS validation or stoichiometric calculations, the distinction between Molecular Weight (Average) and Exact Mass (Monoisotopic) is critical due to the significant mass defect and isotopic abundance of bromine.

Table 1: Physicochemical Profile[1][3][4]

| Property | Value | Context for Application |

| Formula | Core stoichiometry. | |

| Molecular Weight | 270.93 g/mol | Use for weighing reagents and calculating molarity.[1][2] Based on standard atomic weights.[1][2][3] |

| Exact Mass | 268.8146 Da | Use for High-Resolution Mass Spec (HRMS) extraction.[1][2] Based on |

| CAS Number | 943735-43-1 | Unique identifier for procurement/database search. |

| LogP (Predicted) | ~3.02 | Lipophilicity indicator; suggests moderate membrane permeability.[1][2] |

The "Trap" of Average Molecular Weight

In mass spectrometry, searching for the average molecular weight (271.9) will often lead to false negatives.[1][2] Because bromine exists as two stable isotopes (

Part 2: The Isotopic Signature (Mass Spec Interpretation)

The presence of two bromine atoms creates a distinct spectral fingerprint that serves as an internal validation standard.[1][2][5] Unlike monochlorinated compounds (3:1 ratio), dibrominated compounds exhibit a 1:2:1 triplet pattern .[1][2]

Mechanism of Isotopic Distribution

-

Peak A (

): Contains two -

Peak B (

): Contains one -

Peak C (

): Contains two

Statistically, the mixed isotope species (

Diagram 1: Mass Spectrometry Decision Logic

This flowchart illustrates the logic path for validating the presence of the dibromothiazole core using low-res or high-res MS.

Caption: Logical workflow for confirming 2,5-dibromothiazole-4-carbaldehyde via MS isotopic distribution analysis.

Part 3: Synthetic Utility & Scaffold Reactivity[1]

In drug discovery, this molecule is not a final product but a "linchpin" scaffold.[1][2] Its value lies in the ability to selectively functionalize three positions.

Chemo-Selectivity Hierarchy

-

C4-Aldehyde: The most reactive site for condensation reactions (reductive amination, Wittig olefination).[1][2] Usually functionalized first or protected as an acetal if coupling is required.[1][2]

-

C2-Bromine: Positioned between the Sulfur and Nitrogen.[1][2] The C2 position is electron-deficient (activated), making it susceptible to Nucleophilic Aromatic Substitution (

) or faster oxidative addition in Pd-catalyzed couplings compared to C5. -

C5-Bromine: The least reactive electrophile.[1][2] Functionalization here often requires lithium-halogen exchange or forcing Suzuki-Miyaura conditions.[1][2]

Diagram 2: Functionalization Strategy Map

This diagram outlines the divergent synthesis pathways available from the parent scaffold.

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the C2, C5, and C4 positions.

Part 4: Analytical Characterization Protocol

Objective: Confirm identity and purity of 2,5-Dibromothiazole-4-carbaldehyde prior to use in library synthesis.

Sample Preparation

-

Solvent: Dissolve 1 mg of solid in 1 mL of Acetonitrile (ACN) . Avoid Methanol if the aldehyde is reactive (potential hemiacetal formation).[1][2]

-

Filtration: 0.2 µm PTFE filter to remove insoluble aggregates.[1][2]

LC-MS Conditions (Standard)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

-

Gradient: 5% B to 95% B over 7 minutes. (Thiazoles are moderately polar; expect elution in the middle of the gradient).[1][2]

-

Detection: UV at 254 nm (Thiazole absorbance) and ESI+ (Positive Mode).[1][2]

NMR Validation ( NMR, 400 MHz, )

While Mass Spec confirms the formula, NMR confirms the aldehyde integrity.

-

Diagnostic Peak: Look for the aldehyde proton singlet (

) downfield, typically between 9.8 – 10.2 ppm .[1][2] -

Absence of Ring Protons: Since positions 2 and 5 are brominated, there should be no aromatic protons on the thiazole ring.[1][2] The spectrum should be remarkably clean, containing only the aldehyde singlet (and solvent residual).

References

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 and M+4 Peaks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 118618365: 2,5-Dibromo-1,3-thiazole-4-carbaldehyde.[1][2] Retrieved from [Link]

-

Mishra, C. B., et al. (2018).[1][2] Thiazole: A Privileged Scaffold for the Design of Anti-Cancer Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2,5-ジブロモチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 4. savemyexams.com [savemyexams.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromothiazole-4-carbaldehyde

Executive Summary

The functionalization of 2,5-dibromothiazole-4-carbaldehyde represents a critical entry point for synthesizing complex trisubstituted thiazole scaffolds, widely used in kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals. The core challenge lies in the substrate's multiple reactive sites: two electrophilic carbon-bromine bonds (C2 and C5) and a reactive aldehyde at C4.

This guide provides a validated, evidence-based strategy to achieve regioselective mono-arylation at the C2 position , followed by sequential functionalization at C5. By exploiting the intrinsic electronic bias of the thiazole ring, researchers can program the assembly of non-symmetric biaryl and teraryl systems with high fidelity.

Mechanistic Grounding & Regioselectivity[1]

To design a successful experiment, one must understand the electronic landscape of the substrate. The regioselectivity in Suzuki coupling is governed by the rate of oxidative addition of the Palladium(0) catalyst into the C-Br bond.

The Electronic Bias (C2 vs. C5)

In 2,5-dibromothiazoles, the C2 position is significantly more electron-deficient than the C5 position.

-

C2-Br: Flanked by both the sulfur atom and the imine-like nitrogen (

). The inductive withdrawal ( -

C5-Br: Adjacent only to the sulfur. While the C4-aldehyde is an electron-withdrawing group (EWG) that activates the entire ring, it does not override the intrinsic C2 > C5 reactivity hierarchy.

Therefore, under kinetically controlled conditions (limiting boronic acid), reaction occurs exclusively at C2 .

Reaction Pathway Visualization

Figure 1: Kinetic competition between C2 and C5 sites. The activation energy for oxidative addition at C2 is significantly lower, allowing for high selectivity.

Experimental Protocols

Protocol A: C2-Selective Mono-Arylation

Objective: Synthesize 2-aryl-5-bromothiazole-4-carbaldehyde without touching the C5-bromide.

Reagents & Stoichiometry

| Component | Role | Equivalents | Recommended Reagent |

| Substrate | Electrophile | 1.0 | 2,5-Dibromothiazole-4-carbaldehyde |

| Boronic Acid | Nucleophile | 1.05 | Arylboronic acid (Ar-B(OH)₂) |

| Catalyst | Pd Source | 0.03 (3 mol%) | Pd(PPh₃)₄ (Tetrakis) |

| Base | Activator | 2.0 | Na₂CO₃ (2M aqueous) |

| Solvent | Medium | 0.1 M | Toluene : Ethanol (4:1) |

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask or purge a microwave vial with Argon.

-

Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

-

Addition: Add the substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (3 mol%) under a counter-flow of Argon.

-

Activation: Add the deoxygenated Na₂CO₃ solution (2.0 eq).

-

Reaction: Heat to 60°C (oil bath) or 80°C (Microwave) for 4–6 hours.

-

Critical Control Point: Do not exceed 80°C or use excess boronic acid, as this will trigger the second coupling at C5.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (usually less polar) should disappear, replaced by a fluorescent spot (C2-product).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. The C2-mono-coupled product typically elutes before any trace bis-coupled byproduct.

Protocol B: Sequential C5-Arylation (Synthesis of Non-Symmetric Bis-Aryls)

Objective: Functionalize the remaining C5-bromide on the product from Protocol A.

Reagents & Stoichiometry

| Component | Equivalents | Recommended Reagent |

| Substrate | 1.0 | 2-Aryl-5-bromothiazole-4-carbaldehyde (from Protocol A) |

| Boronic Acid 2 | 1.5 | Ar'-B(OH)₂ (Different aryl group) |

| Catalyst | 0.05 (5 mol%) | Pd(dppf)Cl₂·DCM |

| Base | 3.0 | K₃PO₄ (Tribasic Potassium Phosphate) |

| Solvent | 0.1 M | 1,4-Dioxane (Anhydrous) |

Step-by-Step Procedure

-

Rationale: The C5 position is sterically more crowded (ortho to the aldehyde) and electronically less activated. We switch to a more active catalyst (Pd(dppf)Cl₂) and a stronger base/solvent system.

-

Addition: Combine substrate, Boronic Acid 2, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vessel.

-

Solvent: Add 1,4-Dioxane (and optionally 5% water to solubilize the base, though anhydrous conditions with ground K₃PO₄ work well to protect the aldehyde).

-

Reaction: Heat to 90–100°C for 12–16 hours.

-

Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

The following decision tree helps resolve common issues encountered during these couplings.

Figure 2: Troubleshooting logic for optimizing yield and selectivity.

Critical Parameter: Water Content

While Suzuki coupling requires water for the transmetalation step (formation of the boronate species), excess water at high temperatures can lead to protodehalogenation (stripping the bromine off without coupling), especially at the C5 position.

-

Recommendation: If C5-dehalogenation is observed, switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ suspended in Dioxane or DMF.

References

-

General Reactivity of 2,5-Dibromothiazoles: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 42, 8615. (Establishes C2 > C5 reactivity).

-

Thiophene Aldehyde Analogs (Comparative Chemistry): Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[1] Tetrahedron Letters, 48(46), 8108–8110. (Demonstrates sequential coupling strategy on similar heterocyclic aldehydes).

-

Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Application in Drug Discovery (Thiazole Scaffolds): Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry, 49(23), 6819–6832.

Sources

Application Notes & Protocols: A Guide to the Reductive Amination of 2,5-Dibromothiazole-4-carbaldehyde

Introduction: The Strategic Importance of 2,5-Dibromothiazole Derivatives

The 2,5-dibromothiazole-4-carbaldehyde scaffold is a highly versatile intermediate in medicinal chemistry and materials science. The presence of two bromine atoms at strategic positions offers orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), while the aldehyde functionality provides a key reaction site for chain extension and the introduction of diverse amine-containing moieties.

Reductive amination stands out as one of the most robust and widely utilized methods for converting aldehydes into amines.[1][2][3] This transformation is fundamental in drug discovery for constructing carbon-nitrogen bonds, enabling the synthesis of complex molecules with desired pharmacological properties.[4] This guide provides a comprehensive, field-proven protocol for the successful reductive amination of 2,5-Dibromothiazole-4-carbaldehyde, focusing on mechanistic understanding, practical execution, and troubleshooting.

The Underlying Chemistry: Mechanism of Reductive Amination

Reductive amination is a sequential, two-stage process that efficiently transforms a carbonyl group and an amine into a more substituted amine.[5]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[1][2][5] This step is typically reversible and often catalyzed by mild acid. The removal of water can shift the equilibrium toward the product.[2]

-

Hydride-Mediated Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-donating reagent to furnish the final amine product.

The choice of reducing agent is critical for the success of the reaction.[1] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting aldehyde, leading to unwanted side products.[6] For this reason, milder and more selective reagents are preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1][5][6][7][8] Its advantages include:

-

Mildness: It does not readily reduce the aldehyde starting material, minimizing side reactions.[5]

-

Selectivity: It shows a high preference for reducing the protonated iminium ion, which is more electrophilic than the starting carbonyl.[1][9]

-

Convenience: It is a stable, non-pyrophoric solid that is easy to handle and can be used in a one-pot procedure.[8]

Caption: Figure 1: General Mechanism of Reductive Amination.

Experimental Protocols

This section details a reliable one-pot protocol. A two-step variation is also discussed for specific challenging substrates.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2,5-Dibromothiazole-4-carbaldehyde | C₄HBr₂NOS | 270.96 | 110495-71-9 | Starting material. Ensure purity. |

| Amine (Primary or Secondary) | Varies | Varies | Varies | Nucleophile. Use 1.1-1.2 equivalents. |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Reducing agent. Use 1.2-1.5 equivalents. Handle in a dry environment. |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous solvent. Preferred for this reaction.[1][7] |

| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Optional catalyst, especially for less reactive ketones/amines.[1] |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | 144-55-8 | Used for quenching the reaction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent for organic extracts. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet for inert atmosphere

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

TLC plates and developing chamber

-

LC-MS for reaction monitoring (optional but recommended)

Protocol 1: Direct (One-Pot) Reductive Amination

This is the standard and most efficient procedure for a wide range of amines.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-Dibromothiazole-4-carbaldehyde (1.0 equiv).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.1 equiv).

-

Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, this period can be extended.

-

Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction is typically complete within 2-24 hours.

-

Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine.

Protocol 2: Stepwise (Indirect) Reductive Amination

This method is advantageous when using primary amines where over-alkylation (formation of a tertiary amine) is a significant side reaction.[1][5][7]

-

Imine Formation: Dissolve the 2,5-Dibromothiazole-4-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in methanol (MeOH). Stir at room temperature for 1-2 hours until imine formation is complete (monitored by TLC/LC-MS).

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Reduction: Dissolve the crude imine in anhydrous DCE. Add Sodium Triacetoxyborohydride (1.2-1.5 equiv) portion-wise and stir at room temperature until the reduction is complete.

-

Work-up and Purification: Follow steps 6-9 from Protocol 1.

Workflow and Optimization

Caption: Figure 2: Experimental Workflow for One-Pot Reductive Amination.

Optimization Parameters

For novel or challenging amines, optimization may be required.

| Parameter | Standard Range | Rationale & Notes |

| Amine Equiv. | 1.1 - 1.2 | A slight excess drives the imine formation equilibrium. For primary amines, a larger excess can sometimes suppress dialkylation.[5] |

| STAB Equiv. | 1.2 - 1.5 | Ensures complete reduction of the imine. Excess is quenched during workup. |

| Solvent | DCE, THF | DCE is generally the preferred solvent.[1][7] Tetrahydrofuran (THF) can also be used, though reactions may be slower. |

| Temperature | Room Temp. | Most reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be required for very unreactive substrates, but increases the risk of side reactions. |

| Catalyst | None or AcOH | Acetic acid (AcOH) can be used as a catalyst, particularly with ketones or weakly basic amines, to facilitate iminium ion formation.[1] It is generally not necessary for aldehydes. |

| Reaction Time | 2 - 24 hours | Highly dependent on the steric and electronic properties of the amine. Monitor by an appropriate method rather than relying on a fixed time. |

Troubleshooting Guide

Caption: Figure 3: Troubleshooting Logic for Common Issues.

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield / Starting Aldehyde Remains | 1. Inefficient imine formation due to unreactive or hindered amine. 2. Deactivated reducing agent (STAB is moisture-sensitive). 3. Insufficient reaction time. | 1. Extend the stirring time of the aldehyde and amine before adding STAB. Consider adding 1 equivalent of acetic acid as a catalyst.[1] 2. Use a fresh bottle of STAB and ensure all solvents and glassware are anhydrous. 3. Allow the reaction to run longer, continuing to monitor progress. |

| Significant Amount of 2,5-Dibromothiazole-4-methanol Formed | The reduction of the starting aldehyde is competing with imine reduction.[5] This can happen if imine formation is slow. | Ensure STAB is added after the amine and an initial stirring period. Avoid adding acetic acid unless necessary, as it can accelerate aldehyde reduction. Perform the reaction at room temperature or below. |

| Dialkylation Side Product with Primary Amines | The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | Switch to the stepwise (indirect) procedure (Protocol 2).[1][5] Alternatively, try using a larger excess (e.g., 2-3 equivalents) of the primary amine to favor mono-alkylation statistically. |

| Difficult Purification / Streaking on TLC | The amine product may be very polar and stick to silica gel. Residual starting amine can also co-elute. | For purification, consider using a mobile phase containing a small amount of triethylamine or ammonia in methanol to deactivate the silica gel. An acid-base extraction during workup can sometimes help remove unreacted starting amine.[10] |

Conclusion

The reductive amination of 2,5-Dibromothiazole-4-carbaldehyde using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing a diverse array of substituted amine derivatives. The one-pot protocol offers operational simplicity and high yields for most substrates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this crucial transformation, accelerating progress in drug discovery and chemical synthesis programs.

References

- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem.

- Amine synthesis by reductive amination (reductive alkyl

- Reductive Amination, and How It Works - Master Organic Chemistry.

- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.

- Video: Preparation of Amines: Reductive Amin

- Use of Sodium Triacetoxyborohydride in Reductive Amin

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Reductive amin

- Reductive Amination with Borohydride & Borane Reducing Agents - Studylib.

- Reductive Amin

- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.

- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv.

- Application Note – Reductive Amin

- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG

- Reductive Amination Reaction for the Functionaliz

- View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity.

- Struggling with Reductive Amination: Tips for Isol

- Reductive amination of carbohydr

- Synthesis of some new 5- substituted of - JOCPR.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC.

- Synthesis of 2-aminothiazole derivatives - ResearchG

- Strategies for Selective Reductive Amination in Organic Synthesis and C

- Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent) - Organic Syntheses.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. reddit.com [reddit.com]

Using 2,5-Dibromothiazole-4-carbaldehyde as a building block for polymers

Application Note: Strategic Utilization of 2,5-Dibromothiazole-4-carbaldehyde in Conjugated Polymer Synthesis

Executive Summary

This guide details the protocol for utilizing 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) as a core building block for high-performance organic semiconductors. Unlike standard thiophene analogues, this scaffold offers a unique orthogonal handle—the C4-aldehyde—allowing for precise tuning of the lowest unoccupied molecular orbital (LUMO) levels via Knoevenagel condensation prior to polymerization, or post-polymerization functionalization (PPM). This document focuses on the "Monomer-First" modification strategy , followed by Stille Polycondensation , a pathway favored for maximizing molecular weight and minimizing structural defects in donor-acceptor (D-A) polymers.

Chemical Profile & Handling

-

Appearance: Pale yellow to off-white solid

-

Solubility: Soluble in CHCl₃, THF, DMF; limited solubility in hexanes.

-

Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Critical: Aldehydes are prone to oxidation to carboxylic acids; minimize air exposure.

Strategic Design Logic

The utility of this monomer lies in its electron-deficient thiazole core combined with the reactive aldehyde .

-

Electronic Tuning: The thiazole nitrogen lowers the HOMO/LUMO energy levels compared to thiophene, enhancing oxidative stability.

-

The C4-Aldehyde Handle: This group acts as a gateway. It is rarely left as a bare aldehyde in the final polymer due to stability concerns. Instead, it is converted into strong electron-withdrawing groups (EWGs) like dicyanovinyl (via malononitrile) to create "super-acceptors" for organic photovoltaics (OPV).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for this molecule.

Figure 1: Strategic workflow for thiazole-carbaldehyde utilization. Path A is preferred to avoid cross-linking side reactions during metal catalysis.

Protocol A: Monomer Functionalization (The "Acceptor" Setup)

Objective: Convert the aldehyde to a dicyanovinyl group to lower the LUMO level. Reaction: Knoevenagel Condensation.[5][6][7]

Materials

-

2,5-Dibromothiazole-4-carbaldehyde (1.0 eq)[1]

-

Malononitrile (1.2 eq)

-

Catalyst: Piperidine (0.1 eq) or Triethylamine (TEA)

-

Solvent: Ethanol or Methanol (anhydrous not strictly required but preferred)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (3.69 mmol) of the aldehyde in 20 mL of Ethanol.

-

Addition: Add 0.29 g (4.4 mmol) of malononitrile. Stir at room temperature for 5 minutes.

-

Catalysis: Add 2 drops of piperidine.

-

Observation: A color change (often to bright yellow/orange) indicates the formation of the conjugated system.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Self-Validation (TLC): Monitor using 20% Ethyl Acetate in Hexanes. The aldehyde spot (higher R_f) should disappear; a highly colored, lower R_f spot will appear.

-

-

Work-up: The product often precipitates out of ethanol.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If soluble: Remove solvent in vacuo, redissolve in CH₂Cl₂, wash with water, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

-

Target Purity: >99.5% (Essential for step-growth polymerization).

-

Protocol B: Stille Polycondensation (The Polymerization)

Objective: Copolymerize the functionalized thiazole monomer with a distannyl donor (e.g., Benzodithiophene-tin) to form a Donor-Acceptor polymer.

Safety Alert: Organotin compounds are highly toxic (neurotoxins). Handle in a fume hood with double gloving.

Materials

-

Monomer A: Functionalized 2,5-dibromothiazole derivative (from Protocol A) (1.00 eq).

-

Monomer B: Bis(trimethylstannyl) or Bis(tributylstannyl) donor unit (1.00 eq).

-

Stoichiometry Note: Precise 1:1 stoichiometry is critical for high molecular weight (Carothers' equation). Weigh to ±0.1 mg accuracy.

-

-

Catalyst: Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).

-

Solvent: Anhydrous Toluene (degassed) or Chlorobenzene (for lower solubility polymers).

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle with Argon 3 times.

-

Loading: Add Monomer A, Monomer B, and the catalyst system inside a glovebox if possible. If not, add solids under a heavy stream of Argon.

-

Solvation: Add degassed Toluene (concentration ~0.1 M to 0.2 M).

-

Thermal Cycle:

-

Conventional: Heat to 100–110°C for 24–48 hours.

-

Microwave (Preferred): 100°C (10 min) -> 120°C (10 min) -> 140°C (40 min).

-

Why Microwave? It suppresses side reactions (like homocoupling) via rapid heating.

-

-

End-Capping (Self-Validation Step):

-

To ensure the polymer does not have reactive ends (which trap charges), add 2-tributylstannylthiophene (0.5 mL), heat for 1 hour.

-

Then add 2-bromothiophene (0.5 mL), heat for 1 hour.

-

-

Precipitation: Drop the hot reaction mixture slowly into 200 mL of vigorously stirring Methanol. The polymer will precipitate as a dark solid.

-

Purification (Soxhlet Extraction):

-

Filter the crude polymer into a Soxhlet thimble.

-

Sequence: Methanol (removes catalyst/salts) -> Acetone (removes oligomers) -> Hexanes (removes low MW fraction) -> Chloroform (collects target high MW polymer).

-

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum.

Mechanism Visualization (Stille Cycle)

Figure 2: Palladium-catalyzed Stille cycle. The electron-deficient thiazole facilitates the Oxidative Addition step.

Data Summary & Troubleshooting

| Parameter | Target Value | Troubleshooting If Failed |

| Monomer Purity | >99.5% (NMR/HPLC) | Recrystallize. Impurities >1% kill polymerization (Carothers' limit). |

| Polymer Mn | >20 kDa | Check stoichiometry. Ensure O₂ exclusion (O₂ kills Pd catalyst). |

| PDI (Mw/Mn) | 1.5 – 2.5 | If >3.0, aggregation occurred. Dilute reaction or change solvent to Chlorobenzene. |

| Appearance | Metallic/Dark Solid | If brown/sticky oil, oligomers are dominant. Wash more thoroughly with Acetone/Hexanes. |

References

-

Sigma-Aldrich. 2,5-Dibromothiazole Product Specification.Link

-

Fluorochem. 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) Data Sheet.Link

-

BenchChem. Application Notes for Synthesis of Thiazole Derivatives.Link

-

Wiley Online Library. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.Link

-

Organic Chemistry Portal. Knoevenagel Condensation Protocols.Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 943735-43-1|2,5-Dibromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

C-H activation protocols involving 2,5-Dibromothiazole-4-carbaldehyde

An in-depth analysis of the reactivity and functionalization pathways for 2,5-Dibromothiazole-4-carbaldehyde, a versatile building block for chemical synthesis and drug discovery.

Introduction: The Strategic Value of Functionalized Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a high-value target for synthetic chemists. The strategic introduction of functional groups onto this heterocyclic core is paramount for modulating physicochemical properties and biological activity. Methods like direct C-H activation have emerged as powerful, atom-economical tools for forging new carbon-carbon and carbon-heteroatom bonds, often reducing synthetic steps and minimizing waste compared to traditional cross-coupling methods that require pre-functionalization.[2][3]

This guide focuses on a specific, highly functionalized building block: 2,5-Dibromothiazole-4-carbaldehyde . While the user query specifies C-H activation, a detailed structural analysis reveals a crucial feature of this molecule: the thiazole ring is fully substituted. It possesses two bromine atoms at the C2 and C5 positions and a carbaldehyde group at the C4 position, leaving no C-H bonds on the heterocyclic core itself.

Therefore, this document provides an expert analysis of this molecule's reactivity in the context of modern synthetic methodologies. As a Senior Application Scientist, it is crucial to clarify that direct C-H activation on the thiazole ring is not a viable strategy for this substrate. Instead, this guide will provide detailed protocols and insights into the primary and most effective functionalization pathways, which involve selective cross-coupling reactions at the two C-Br bonds. We will explore the principles of regioselectivity, provide step-by-step protocols for selective mono- and di-functionalization, and discuss the chemistry of the aldehyde group, thereby offering a comprehensive manual for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.

Section 1: Structural and Reactivity Analysis

The synthetic utility of 2,5-Dibromothiazole-4-carbaldehyde stems from its three distinct reactive sites: the C2-Bromine, the C5-Bromine, and the C4-carbaldehyde. Understanding the inherent reactivity of each site is the key to designing selective and high-yield synthetic transformations.

-

C2-Br Bond: The C2 position of the thiazole ring is adjacent to the sulfur atom and double-bonded to the nitrogen atom. It is the most electron-deficient carbon on the ring, making the C2-Br bond highly susceptible to oxidative addition by transition metal catalysts, such as Palladium(0). This is the most probable site for initial cross-coupling reactions.[4]

-

C5-Br Bond: The C5 position is less electron-deficient than the C2 position. Consequently, the C5-Br bond is less reactive towards oxidative addition. This reactivity difference is the cornerstone of achieving selective, sequential functionalization.

-

C4-Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo a wide array of classical transformations, including olefination, reductive amination, oxidation, and reduction. These reactions are typically orthogonal to the palladium-catalyzed cross-coupling of the C-Br bonds.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Monofunctionalization at the C2-Position

This protocol details a typical procedure for the selective coupling of an arylboronic acid at the more reactive C2 position. The key to selectivity is using a slight excess of the thiazole starting material relative to the boronic acid and carefully controlling reaction time and temperature.

Objective: To synthesize 2-Aryl-5-bromo-thiazole-4-carbaldehyde derivatives.

Materials:

-

2,5-Dibromothiazole-4-carbaldehyde (1.2 equiv)

-

Arylboronic acid (1.0 equiv)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromothiazole-4-carbaldehyde, the desired arylboronic acid, and Na₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by the degassed dioxane/water solvent mixture via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Over-running the reaction can lead to the formation of the di-substituted product.

-

Workup: Once the starting boronic acid is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-bromothiazole-4-carbaldehyde.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, reliable catalyst for Suzuki couplings. Low loading minimizes cost. |

| Base | Na₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |

| Solvent | Dioxane/H₂O (4:1) | Dioxane solubilizes organic components; water is necessary to activate the boronic acid. |

| Temperature | 85-90 °C | Provides sufficient energy for catalysis without promoting significant side reactions. |

| Stoichiometry | 1.2 equiv Thiazole | Using a slight excess of the dibromo starting material favors monofunctionalization. |

Protocol 2: Sequential Suzuki-Miyaura Difunctionalization

This protocol uses the product from Protocol 1 to introduce a second, different aryl group at the less reactive C5 position. This requires slightly more forcing conditions to activate the C5-Br bond.

Objective: To synthesize 2,5-Diaryl-thiazole-4-carbaldehyde derivatives.

Materials:

-

2-Aryl-5-bromo-thiazole-4-carbaldehyde (from Protocol 1) (1.0 equiv)

-

Second Arylboronic acid (1.5 equiv)

-

PdCl₂(dppf)-CH₂Cl₂ Adduct (0.05 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Solvent: Toluene

-

Nitrogen or Argon source

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the 2-aryl-5-bromothiazole-4-carbaldehyde, the second arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Catalyst and Solvent Addition: Under positive pressure, add the PdCl₂(dppf) catalyst and degassed toluene. The use of a more robust ligand like dppf is often beneficial for less reactive C-Br bonds.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Section 3: Complementary Reactions of the Aldehyde

The aldehyde at the C4 position provides a gateway to a vast array of chemical diversity. It can be functionalized either before or after the cross-coupling reactions at the C-Br positions, depending on the desired final product and the compatibility of the reagents.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form aminomethyl-thiazoles.

-

Wittig Reaction: Reaction with a phosphonium ylide to generate an alkene, extending the carbon framework.

-

Oxidation: Use of a mild oxidant like sodium chlorite (NaClO₂) to convert the aldehyde to a carboxylic acid, providing a handle for amide coupling.

-

Reduction: Conversion to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).

Caption: Synthetic transformations of the C4-carbaldehyde group.

Section 4: Troubleshooting and Considerations

-

Dehalogenation: A common side reaction is the reductive removal of bromine (hydrodehalogenation), especially during the first coupling step. [5]This can be minimized by ensuring a strictly inert atmosphere, using high-purity reagents, and avoiding excessive reaction times.

-